molecular formula C11H20N2O4 B2825635 1-(Tert-butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid CAS No. 1263377-93-0

1-(Tert-butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid

Cat. No.: B2825635
CAS No.: 1263377-93-0
M. Wt: 244.291
InChI Key: DEVGLXXPCHEYGJ-UHFFFAOYSA-N
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Description

1-(Tert-butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid is a compound widely used in organic synthesis, particularly in the protection of amine groups. The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This compound is significant in various chemical processes due to its stability and ease of removal under acidic conditions.

Mechanism of Action

Target of Action

Compounds with a similar structure, such as n-boc-protected amino acids, are commonly used in organic synthesis . They are used to protect the amino group, reducing its reactivity during the synthesis of complex molecules .

Mode of Action

The compound interacts with its targets through a process known as deprotection . Deprotection is a chemical reaction that removes a protecting group from a molecule. In the case of 1-(Tert-butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid, the tert-butoxycarbonyl (Boc) group serves as the protecting group . The Boc group can be removed under certain conditions, such as high temperature or the presence of specific reagents . This deprotection process allows the previously protected functional group to participate in subsequent reactions .

Biochemical Pathways

It’s known that boc-protected amino acids play a significant role in peptide synthesis . They are used as starting materials in the synthesis of dipeptides , which are involved in various biological processes, including protein synthesis and signal transduction .

Pharmacokinetics

The compound’s solubility in various solvents suggests that it may have good bioavailability . The compound is miscible in polar solvents such as acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), but it is immiscible in nonpolar solvents like diethyl ether, ethyl acetate, and hexane .

Result of Action

The result of the action of this compound is the formation of deprotected molecules that can participate in further reactions . This deprotection process is crucial in the synthesis of complex molecules, such as peptides . The removal of the Boc group allows the previously protected functional group to react, leading to the formation of new bonds and structures .

Action Environment

The action of this compound can be influenced by various environmental factors . For instance, the deprotection process can be facilitated by high temperatures or specific reagents . Moreover, the solubility of the compound in different solvents can affect its reactivity and stability . Therefore, careful consideration of these factors is essential when using this compound in organic synthesis .

Biochemical Analysis

Biochemical Properties

In biochemical reactions, 1-(Tert-butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific conditions of the reaction .

Cellular Effects

It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves several steps. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes. This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Chemical Reactions Analysis

1-(Tert-butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid undergoes various chemical reactions, including:

Comparison with Similar Compounds

Similar compounds to 1-(Tert-butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid include:

The uniqueness of this compound lies in its specific structure, which provides stability and ease of deprotection, making it highly valuable in synthetic organic chemistry.

Properties

IUPAC Name

4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-6-5-12(4)7-8(13)9(14)15/h8H,5-7H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVGLXXPCHEYGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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